molecular formula C9H15Cl2N3 B2841272 Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride CAS No. 1423024-86-5

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride

Cat. No. B2841272
CAS RN: 1423024-86-5
M. Wt: 236.14
InChI Key: FMBYSAKUZONUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride (CPM) is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. CPM is a cyclopropyl-containing ligand that has been shown to have high affinity for certain receptors in the central nervous system.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is not fully understood, but it is believed to involve modulation of the sigma-1 receptor and the dopamine transporter. These receptors are involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuroprotection. By modulating these receptors, Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride may have a range of effects on the nervous system, including modulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride has been shown to have a range of biochemical and physiological effects in various studies. It has been found to increase dopamine release in certain brain regions, which may contribute to its antidepressant and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is its high affinity for certain receptors, which makes it a valuable tool for studying these receptors and their role in various physiological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the experimental conditions. Additionally, the use of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride in lab experiments may be limited by its cost and availability.

Future Directions

There are several potential future directions for research on Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. It may also be valuable for studying the role of sigma-1 receptors and dopamine transporters in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride and its effects on the nervous system.

Synthesis Methods

The synthesis of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride involves the reaction between cyclopropylamine and 4-methylpyrimidin-2-ylcarbonyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride. This method has been optimized to produce high yields of pure Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride.

Scientific Research Applications

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind with high affinity to certain receptors in the central nervous system, including the sigma-1 receptor and the dopamine transporter. This makes it a valuable tool for studying these receptors and their role in various physiological and pathological processes.

properties

IUPAC Name

cyclopropyl-(4-methylpyrimidin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-6-4-5-11-9(12-6)8(10)7-2-3-7;;/h4-5,7-8H,2-3,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBYSAKUZONUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride

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